1-(2-Chloropropyl)-3-cyclohexylurea
Description
1-(2-Chloropropyl)-3-cyclohexylurea (CAS: 33024-50-9) is a urea derivative characterized by a chloropropyl group and a cyclohexyl substituent. Its molecular structure includes a urea backbone (-NH-CO-NH-) with a 2-chloropropyl chain and a cyclohexylcarbamoylamino group. This compound is referenced under multiple synonyms, including NSC102252 and DTXSID00295474, and is utilized in research contexts, though its specific pharmacological or industrial applications remain less documented compared to analogs like CCNU (Lomustine) .
Properties
CAS No. |
13908-75-3 |
|---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(2-chloropropyl)-3-cyclohexylurea |
InChI |
InChI=1S/C10H19ClN2O/c1-8(11)7-12-10(14)13-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,12,13,14) |
InChI Key |
LMDNWEYBVLKLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexyl isocyanate} + \text{2-Chloropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to produce corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted ureas depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to amines.
Hydrolysis: Cyclohexylamine and 2-chloropropylamine.
Scientific Research Applications
1-(2-Chloropropyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The urea moiety can interact with hydrogen bond donors and acceptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions:
| Compound Name | Substituents | Molecular Formula | Key Applications/Hazards |
|---|---|---|---|
| 1-(2-Chloropropyl)-3-cyclohexylurea | 2-Chloropropyl, cyclohexylurea | C13H22ClN3O | Research compound; limited toxicity data |
| CCNU (Lomustine) | 2-Chloroethyl, nitroso group | C9H16ClN3O2 | Antineoplastic agent; carcinogenic (IARC) |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Dimethylaminopropyl, phenylurea | C12H19N3O | No classified hazards; industrial precautions |
| 1,3-Dipropylurea (Imp. B(EP)) | Dual propyl groups | C7H16N2O | Pharmaceutical impurity; standardized |
Key Observations:
- Chlorinated Side Chains: Both this compound and CCNU feature chloroalkyl groups, but CCNU’s nitroso moiety (added via nitrosation) is linked to its carcinogenicity and antineoplastic activity, unlike the non-nitrosated chloropropyl derivative .
- Cyclohexyl vs.
- Safety Profiles: 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks classified health hazards but requires respiratory and dermal protection due to unverified toxicology . In contrast, CCNU is explicitly carcinogenic .
Research Implications and Data Gaps
- Pharmacological Potential: The chloropropyl-cyclohexylurea structure may offer a template for modifying lipophilicity and targeting specific receptors, though activity data are absent in the provided evidence.
- Comparative Hazards: CCNU’s nitroso group underscores the importance of structural modifications in toxicity, suggesting that this compound’s absence of this group may reduce carcinogenic risk, though this remains unverified .
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